![molecular formula C23H28ClN3O3 B315427 N-[3-chloro-4-[4-[oxo-(4-propoxyphenyl)methyl]-1-piperazinyl]phenyl]propanamide](/img/structure/B315427.png)
N-[3-chloro-4-[4-[oxo-(4-propoxyphenyl)methyl]-1-piperazinyl]phenyl]propanamide
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Overview
Description
N-[3-chloro-4-[4-[oxo-(4-propoxyphenyl)methyl]-1-piperazinyl]phenyl]propanamide is a member of piperazines.
Scientific Research Applications
Synthesis and Biological Activity
N-[3-chloro-4-[4-[oxo-(4-propoxyphenyl)methyl]-1-piperazinyl]phenyl]propanamide and its derivatives have been explored in various scientific research contexts. A study focused on synthesizing related compounds, assessing their inhibitory potential against mushroom tyrosinase, and evaluating their cytotoxicity. This research indicated potential for the development of depigmentation drugs with minimal side effects (Raza et al., 2019).
Structural and Molecular Studies
Another aspect of research involves the structural and molecular analysis of related compounds. For instance, the crystal and molecular structures of compounds structurally similar to N-[3-chloro-4-[4-[oxo-(4-propoxyphenyl)methyl]-1-piperazinyl]phenyl]propanamide have been determined using X-ray crystallography, providing insights into their potential as inhibitors of dihydrofolate reductase, a target in cancer chemotherapy (Camerman et al., 1978).
Analgesic and Anticonvulsant Properties
Research has also been conducted on compounds with structural similarities to N-[3-chloro-4-[4-[oxo-(4-propoxyphenyl)methyl]-1-piperazinyl]phenyl]propanamide, investigating their analgesic and anticonvulsant properties. This includes the synthesis and evaluation of derivatives for their pharmacological activities, indicating potential in therapeutic applications (Malinka et al., 1991).
Neuroleptic Potential
There has been interest in the neuroleptic-like activity of related compounds, with studies focusing on the synthesis and evaluation of these compounds for potential neuroleptic activity. This research suggests possible applications in treating conditions related to the central nervous system (Hino et al., 1988).
Antibacterial and Antimicrobial Activities
Another area of research includes the synthesis of derivatives and their biological activity against various bacteria and fungi. This suggests potential applications in developing new antimicrobial agents (Guna et al., 2009).
properties
Product Name |
N-[3-chloro-4-[4-[oxo-(4-propoxyphenyl)methyl]-1-piperazinyl]phenyl]propanamide |
---|---|
Molecular Formula |
C23H28ClN3O3 |
Molecular Weight |
429.9 g/mol |
IUPAC Name |
N-[3-chloro-4-[4-(4-propoxybenzoyl)piperazin-1-yl]phenyl]propanamide |
InChI |
InChI=1S/C23H28ClN3O3/c1-3-15-30-19-8-5-17(6-9-19)23(29)27-13-11-26(12-14-27)21-10-7-18(16-20(21)24)25-22(28)4-2/h5-10,16H,3-4,11-15H2,1-2H3,(H,25,28) |
InChI Key |
FJLNRDTWGAXPMP-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=C(C=C(C=C3)NC(=O)CC)Cl |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=C(C=C(C=C3)NC(=O)CC)Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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